1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone
Description
1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core linked to a 4-methoxyphenyl group via an ethanone bridge. The 4-methoxy substitution on the phenyl ring introduces electron-donating properties, which may influence solubility and binding interactions. This compound is cataloged under CAS numbers such as 1147422-10-3, with applications in medicinal chemistry and drug discovery .
Properties
CAS No. |
1206969-60-9 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H22N2O2/c1-20-14-4-2-13(3-5-14)10-15(19)18-8-6-16(7-9-18)11-17-12-16/h2-5,17H,6-12H2,1H3 |
InChI Key |
KOJLSKMVIQSXGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CNC3 |
Origin of Product |
United States |
Biological Activity
1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone is a novel compound that has garnered attention for its potential biological activities. This compound, characterized by its unique spirocyclic structure, exhibits various pharmacological properties that could be beneficial in therapeutic applications. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone is . Its structure features a spirocyclic arrangement that is significant for its interaction with biological targets.
Target Interaction
The primary mechanism of action for this compound involves its interaction with specific protein targets within the cell. Notably, it has been identified as a ligand for the von Hippel-Lindau (VHL) protein, influencing the ubiquitin-proteasome system (UPS) which plays a critical role in protein degradation and cellular regulation.
Biochemical Pathways
The interaction with VHL may lead to the targeted degradation of hypoxia-inducible factors (HIFs), which are crucial in cellular responses to oxygen levels. This mechanism could have implications in cancer therapy, particularly in tumors that exploit hypoxic conditions for growth and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone. The compound has shown efficacy in inducing apoptosis in various cancer cell lines through its action on HIFs and other apoptotic pathways.
Case Study: In Vitro Analysis
In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines with IC50 values below 10 µM, indicating potent anticancer activity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Research Findings
In a study comparing various compounds for anti-inflammatory activity, 1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone outperformed curcumin in certain assays, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Moreover, preliminary tests indicate that this compound possesses antimicrobial properties against several bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
Structure-Activity Relationship (SAR)
The biological activity of 1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone is influenced by its structural components. Modifications to the methoxy group or alterations in the spirocyclic framework can significantly impact its affinity and selectivity towards biological targets.
Key Findings from SAR Studies
Research has shown that substituents on the phenyl ring can enhance or diminish activity against specific targets, emphasizing the importance of careful structural optimization in drug design .
Potential Therapeutic Applications
Given its diverse biological activities, 1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone holds promise for various therapeutic applications:
- Cancer Therapy: Targeting HIFs for tumor suppression.
- Anti-inflammatory Treatments: Modulating immune responses in chronic inflammatory conditions.
- Antimicrobial Agents: Developing new treatments against resistant bacterial strains.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex spiro structure that contributes to its biological activity. Its molecular formula is , and it possesses a unique arrangement that may enhance its interaction with biological targets.
Antagonism of Ghrelin Receptors
One of the notable applications of derivatives of 1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone is their potential as antagonists or inverse agonists of the ghrelin receptor. Research has indicated that these compounds can modulate appetite and energy balance, making them candidates for obesity treatment. A patent (AU2011228699B2) outlines the synthesis and biological evaluation of these derivatives, demonstrating their efficacy in preclinical models .
Antiviral Activity
Recent studies have explored the antiviral potential of related compounds against SARS-CoV-2, the virus responsible for COVID-19. Compounds with similar structural features have shown promising results in inhibiting the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. In silico analysis indicated favorable binding affinities, suggesting that modifications to the diazaspiro framework could enhance antiviral activity .
Case Study 1: Ghrelin Receptor Antagonists
In a study focused on the development of ghrelin receptor antagonists, researchers synthesized various derivatives of 1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone. These compounds were evaluated for their ability to inhibit ghrelin-induced signaling pathways in vitro, demonstrating significant reductions in appetite-related behaviors in animal models .
Case Study 2: Antiviral Screening
Another study investigated the antiviral properties of diazaspiro compounds against SARS-CoV-2. The synthesized derivatives underwent molecular docking studies to assess their binding affinity to the viral protease. The results indicated that certain modifications to the diazaspiro structure enhanced binding affinity, positioning these compounds as potential leads for drug development against COVID-19 .
Data Tables
| Application | Target | Outcome |
|---|---|---|
| Ghrelin Receptor Antagonism | Appetite regulation | Significant appetite suppression |
| Antiviral Activity | SARS-CoV-2 Mpro | High binding affinity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs
PF-04628935
- Structure: Contains a 2,7-diazaspiro[3.5]nonane core but differs in substituents: a 2-chloro-4-(2H-triazol-2-yl)phenyl group replaces the 4-methoxyphenyl moiety.
- Properties: Higher molecular weight (496.03 g/mol) due to the triazole and imidazothiazole groups.
- Applications : Investigated for kinase-related therapeutic targets, leveraging its spirocyclic stability and heteroaromatic interactions.
2-(4-Methoxyphenoxy)-1-[2-[[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone
- Structure: Shares the 2,7-diazaspiro[3.5]nonane core but features a phenoxy linker and an oxadiazole substituent.
- Properties: The oxadiazole ring introduces π-stacking capabilities, while the phenoxy group may reduce metabolic oxidation compared to the ethanone bridge in the target compound. This structural variation could alter solubility and bioavailability .
Ethanone-Linked Triazole and Thioether Derivatives
Indolyl-3-ethanone-α-thioethers
- Examples: 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.21 against Plasmodium).
- Comparison : The nitro and thioether groups enhance electron-withdrawing effects, critical for antimalarial activity. In contrast, the methoxy group in the target compound may reduce potency in similar contexts but improve solubility .
1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone Oxime Ethers
- Activity: MIC values of 256 µg/mL against Candida krusei. The oxime ether group increases hydrolytic stability but reduces activity compared to simpler ethanones. The target compound’s spirocyclic core may offer better enzymatic resistance .
Halogenated and Heteroaromatic Analogs
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g)
- Structure : Dichlorophenyl and triazole substituents.
- Properties: Chlorine atoms enhance lipophilicity and membrane penetration.
4'-Methoxyacetophenone
- Structure : Simpler analog lacking the spirocyclic diamine.
- Used as a fragrance and synthetic intermediate .
Key Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
